



Spectroscopic Data Analysis of 1-Bromo-2chloroethane: A Technical Guide

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Compound of Interest		
Compound Name:	1-Bromo-2-chloroethane	
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Introduction

1-Bromo-2-chloroethane (C₂H₄BrCl) is a haloalkane that serves as a valuable case study for the application of modern spectroscopic techniques in structural elucidation. For researchers and professionals in drug development and chemical sciences, a thorough understanding of its spectral characteristics is fundamental. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Bromo-2-chloroethane**, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1-Bromo-2-chloroethane** is characterized by two distinct signals, each corresponding to one of the methylene (-CH₂) groups. The difference in the electronegativity of the attached halogen atoms (bromine and chlorine) results in different chemical environments for the adjacent protons. The signal for the protons closer to the more electronegative chlorine atom appears further downfield. Each signal is split into a triplet due to spin-spin coupling with the two protons on the neighboring carbon, following the n+1 rule.[1]

Table 1: ¹H NMR Data for **1-Bromo-2-chloroethane**



internal standard.[1]

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
~3.95	Triplet	2H	-CH ₂ Cl
~3.65	Triplet	2H	-CH₂Br
Note: Chemical shifts are approximate and can vary slightly based on the solvent and the spectrometer's field strength. Data is typically acquired in CDCl ₃ with TMS as an			

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **1-Bromo-2-chloroethane** displays two singlets, confirming the presence of two unique carbon environments.[2] The carbon atom bonded to the more electronegative chlorine atom is more deshielded and thus resonates at a higher chemical shift (further downfield) compared to the carbon bonded to the bromine atom.[2]

Table 2: 13C NMR Data for 1-Bromo-2-chloroethane

Chemical Shift (δ) in ppm	Assignment
~43.0	-CH₂Cl
~30.4	-CH₂Br
Note: Chemical shifts are approximate and typically referenced to TMS in a deuterated solvent like CDCl ₃ .[2]	



Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-2-chloroethane**, typically obtained from a neat liquid film, provides information about the functional groups present.[3][4] The most diagnostic absorptions are the C-H stretching and bending vibrations, as well as the carbon-halogen stretches which are found in the fingerprint region.[3]

Table 3: Key IR Absorptions for 1-Bromo-2-chloroethane

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
2960-3010	Medium-Strong	C-H Stretch (alkane)
1430-1450	Medium	C-H Bend (scissoring)
1200-1300	Medium	C-H Bend (wagging)
650-750	Strong	C-Cl Stretch
550-650	Strong	C-Br Stretch
Note: The fingerprint region (below 1500 cm ⁻¹) contains a		

(below 1500 cm⁻¹) contains a unique pattern of overlapping vibrations that is characteristic of the molecule.[3]

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-2-chloroethane** is notable for its distinctive molecular ion region, which arises from the natural isotopic abundances of chlorine (35 Cl: 37 Cl \approx 3:1) and bromine (79 Br: 81 Br \approx 1:1). This results in a characteristic pattern of three peaks for the molecular ion at m/z 142, 144, and 146, with a relative abundance ratio of approximately 3:4:1. [5] Fragmentation primarily occurs through the cleavage of the carbon-halogen bonds, which are weaker than the C-C and C-H bonds.[5]

Table 4: Major Fragments in the Mass Spectrum of 1-Bromo-2-chloroethane

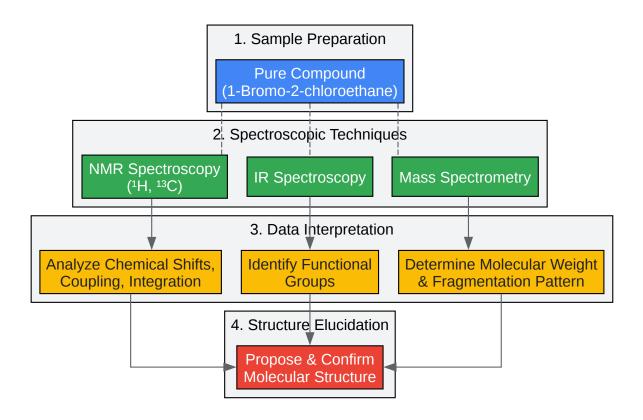


m/z (Mass-to-Charge Ratio)	Relative Abundance (%)	Proposed Fragment Ion
142, 144, 146	Variable (see text)	$[C_2H_4^{35}CI^{79}Br]^+,$ $[C_2H_4^{37}CI^{79}Br]^+/$ $[C_2H_4^{35}CI^{81}Br]^+,$ $[C_2H_4^{37}CI^{81}Br]^+$ (Molecular lons)
107, 109	High	[C ₂ H ₄ ⁷⁹ Br] ⁺ , [C ₂ H ₄ ⁸¹ Br] ⁺
63, 65	High (Base Peak)	[C ₂ H ₄ ³⁵ Cl] ⁺ , [C ₂ H ₄ ³⁷ Cl] ⁺
28	Moderate	[C ₂ H ₄] ⁺

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the structural elucidation of a small organic molecule like **1-Bromo-2-chloroethane** using the primary spectroscopic methods.





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Caption: Workflow for structural analysis using NMR, IR, and MS.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 [6][7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1][6]
- Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]



- Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the
 magnetic field is shimmed to optimize resolution. For ¹³C NMR, spectra are typically acquired
 with broadband proton decoupling to produce singlets for each unique carbon.[8]
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Liquid Film Method)

- Sample Preparation: As **1-Bromo-2-chloroethane** is a liquid at room temperature, it can be analyzed as a neat liquid film.[3][4] Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][9]
- Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][9]
- Data Acquisition: Mount the salt plate "sandwich" in the sample holder of the FT-IR spectrometer. First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum.[10]
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator.[4]

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 1-Bromo-2-chloroethane in a volatile organic solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (typically 1 μL) of the solution into the Gas Chromatograph
 (GC) inlet.[11] The high temperature of the inlet vaporizes the sample.
- Chromatographic Separation: An inert carrier gas (e.g., Helium) carries the vaporized sample through the GC column.[11] The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded



with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11] The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

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